molecular formula C12H14BrNO2 B1392592 N-(4-acetylphenyl)-2-bromobutanamide CAS No. 1243064-50-7

N-(4-acetylphenyl)-2-bromobutanamide

Cat. No. B1392592
M. Wt: 284.15 g/mol
InChI Key: DVWQBZFNCKLWQU-UHFFFAOYSA-N
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Description

A compound’s description often includes its IUPAC name, common names, and structural formula. This information can be found in chemical databases like PubChem or ChemSpider.



Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This information is usually found in scientific literature or patents.



Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. Information about a compound’s reactivity can be found in the scientific literature.



Physical And Chemical Properties Analysis

This includes information like the compound’s melting point, boiling point, solubility, and spectral data. This information can be found in chemical databases.


Scientific Research Applications

1. Antimicrobial Activities and Molecular Docking Studies

  • Application Summary: N-(4-acetylphenyl)-4-methylbenzenesulfonamide, a derivative of N-(4-acetylphenyl)-2-bromobutanamide, has been synthesized and studied for its antibacterial activities against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus .
  • Methods of Application: The antibacterial properties of the drugs were studied using molecular docking research. The synthesized compounds were characterized using spectral analysis .
  • Results: All prepared compounds exhibited significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa. The minimum inhibitory concentration (MIC) for E. coli and P. aeruginosa was determined as 256 μg/mL. MIC against S. aureus was observed to be 256 and 512 μg/mL for the PSASF compound and the other compounds respectively .

2. Synthesis and Characterization of N-(4-acetylphenyl)-N-(diphenylphosphino)- P,P-Diphenylphosphinous Amide Derivatives

  • Application Summary: N-(4-acetylphenyl)-N-(diphenylphosphino)- P,P-Diphenylphosphinous amide derivatives have been synthesized and characterized. A Pd(II) derivative of this compound has been applied as a pre-catalyst in the Suzuki cross-coupling reaction .
  • Methods of Application: The compounds were synthesized and characterized by multinuclear NMR spectroscopy (1H, 13C, 31P, 77Se NMR), IR spectroscopy, and elemental analysis .
  • Results: The Pd(II) complex was successfully used as a pre-catalyst in the Suzuki cross-coupling reaction .

3. Synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones

  • Application Summary: A one-pot, economical, and efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones has been accomplished in single steps and in satisfactory yields from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols .
  • Methods of Application: The compounds were synthesized in a one-pot process and characterized by physical, spectroscopic, and elemental analysis .
  • Results: The synthesis resulted in satisfactory yields of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones .

Safety And Hazards

Information about a compound’s toxicity, flammability, and environmental impact can be found in its Material Safety Data Sheet (MSDS) or similar resources.


Future Directions

Future directions could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties.


I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

N-(4-acetylphenyl)-2-bromobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-3-11(13)12(16)14-10-6-4-9(5-7-10)8(2)15/h4-7,11H,3H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWQBZFNCKLWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-bromobutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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